

1-tert-Butyl-4-chlorobenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-tert-Butyl-4-chlorobenzene

Cat. No.: B1583815

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An In-Depth Technical Guide to the Chemical Properties of 1-tert-Butyl-4-chlorobenzene

Introduction

1-tert-Butyl-4-chlorobenzene is a disubstituted aromatic compound that serves as a valuable intermediate and building block in organic synthesis. Its pattern, featuring a sterically bulky electron-donating group (tert-butyl) and an electron-withdrawing, ortho-, para-directing halogen (chlorine), imparts physical and chemical properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, reactivity, and analytical characterization, offering field-proven insights for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a benzene ring substituted at the 1- and 4- (para) positions with a tert-butyl group and a chlorine atom, respectively. The tetrahedral carbon, introducing significant steric hindrance, which plays a crucial role in directing the regioselectivity of subsequent reactions. The chlorine atom influences the electronic properties of the aromatic ring through inductive electron withdrawal and resonance electron donation.

Table 1: Physicochemical Properties of 1-tert-Butyl-4-chlorobenzene

Property	Value	Source
CAS Number	3972-56-3	[1][2]
Molecular Formula	C ₁₀ H ₁₃ Cl	[1][2][3]
Molecular Weight	168.66 g/mol	[1][2]
Appearance	White solid below 36°C, colorless liquid above	[4][5]
Melting Point	36 °C	[4]
Boiling Point	211 °C (at 760 mmHg)	[4]
Flash Point	85 °C	[4]
IUPAC Name	1-tert-butyl-4-chlorobenzene	[1]

Synthesis: Electrophilic Aromatic Substitution

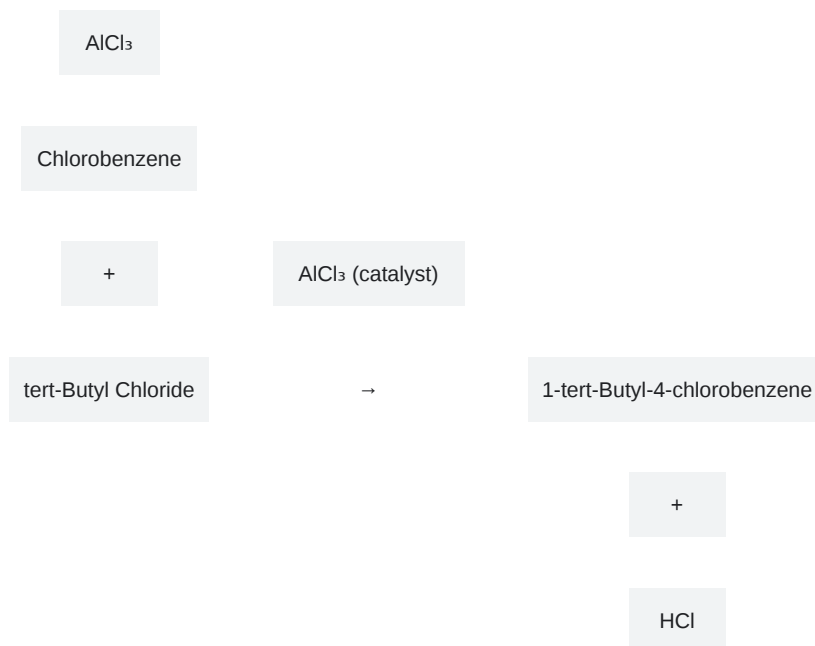
The most prevalent and industrially significant method for synthesizing **1-tert-Butyl-4-chlorobenzene** is the Friedel-Crafts alkylation of chlorobenzene with a Friedel-Crafts alkylating agent, typically tert-butyl chloride.[6][7][8] This reaction is a classic example of electrophilic aromatic substitution (EAS).

Mechanistic Rationale

The choice of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a complex acid like tetrachloroaluminic acid (HAlCl₄), is critical.[6][9] The primary function is to abstract the chloride from tert-butyl chloride, generating a relatively stable tert-butyl carbocation. This potent electrophile then attacks the chlorobenzene ring.

The regioselectivity of the reaction is governed by the directing effects of the chlorine substituent. Although chlorine is a deactivating group due to its ortho-, para-directing. The alkylation occurs almost exclusively at the para position due to the substantial steric hindrance imposed by the tert-butyl group.

attack at the ortho positions adjacent to the chlorine atom.[6]



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Caption: Overall reaction for the synthesis of **1-tert-Butyl-4-chlorobenzene**.

Detailed Synthetic Protocol

This protocol describes a laboratory-scale synthesis based on the Friedel-Crafts alkylation of chlorobenzene.

Materials:

- Chlorobenzene
- tert-Butyl chloride
- Anhydrous Aluminum Chloride (AlCl₃)
- Anhydrous Dichloromethane (DCM)
- Ice water
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to collect evolved HCl gas).
- In the flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C using an ice bath.

- Charge the dropping funnel with a solution of chlorobenzene (1.0 equivalent) and tert-butyl chloride (1.1 equivalents) dissolved in anhydrous DCM.
- Add the solution from the dropping funnel to the stirred AlCl_3 suspension slowly over 30-45 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress.
- Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and water with vigorous stirring.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or recrystallization to obtain pure **1-tert-Butyl-4-chlorobenzene**.

Chemical Reactivity and Mechanistic Considerations

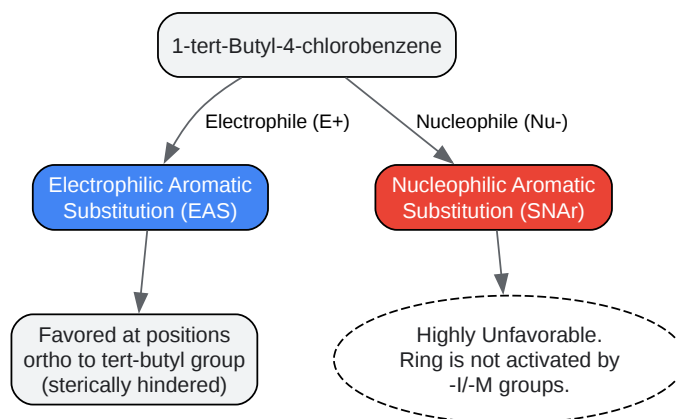
The reactivity of **1-tert-Butyl-4-chlorobenzene** is dictated by the interplay of its two substituents.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring is moderately deactivated towards further electrophilic attack compared to benzene. The electron-donating tert-butyl group activates the ring, while the electron-withdrawing chlorine deactivates it. The net effect is a slightly deactivated ring. Any subsequent electrophilic substitution will be directed to the ortho positions (positions 2 and 6), but steric hindrance from the bulky tert-butyl group makes these positions less accessible.

Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$)

The chlorine atom in **1-tert-Butyl-4-chlorobenzene** is highly unreactive towards nucleophilic aromatic substitution.^[6] For an $\text{S}_{\text{N}}\text{Ar}$ reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., $-\text{NO}_2$) positioned ortho or para to the leaving group.^[6] The presence of the electron-donating tert-butyl group further disfavors the formation of the negatively charged Meisenheimer complex intermediate required for such substitutions, making them energetically unfavorable.^[6]



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Caption: Reactivity profile of **1-tert-Butyl-4-chlorobenzene**.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of **1-tert-Butyl-4-chlorobenzene** rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.^[6]

- ¹H NMR: The proton NMR spectrum is highly characteristic due to the molecule's C₂ symmetry.
 - Aromatic Region: An AA'BB' system, which often simplifies to two distinct doublets, is observed for the four aromatic protons.[6]
 - Aliphatic Region: A sharp singlet is observed around 1.3 ppm, which integrates to nine protons, corresponding to the three equivalent methyl groups.[11]
- ¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides further structural confirmation.
 - Aromatic Region: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one bonded to chlorine and one group).[6]
 - Aliphatic Region: Two signals are observed for the tert-butyl group: one for the three equivalent methyl carbons and one for the quaternary carbon.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing this volatile compound.[6]

- Molecular Ion (M⁺): The mass spectrum displays two molecular ion peaks at m/z 168 and 170. This characteristic M⁺ and M+2 pattern, with an intensity ratio approximately 3:1, is definitive for a molecule containing a single chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[6]
- Fragmentation: A primary fragmentation pathway is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable benzylic cation, resulting in a peak at [M-15]⁺ (m/z 153 and 155).[6]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of synthesized batches.

Table 2: Typical HPLC Conditions for Purity Analysis

Parameter	Value
HPLC System	Standard analytical HPLC with UV detector
Column	C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection Wavelength	220 nm
Injection Volume	10 µL
This protocol is a representative example and may require optimization.[6]	

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hplc -> data_analysis [label="Purity (%)"];
nmr -> data_analysis [label="Structural Confirmation"];
data_analysis -> final;

}
```

Caption: Workflow for the analytical characterization of **1-tert-Butyl-4-chlorobenzene**.

Safety and Handling

1-tert-Butyl-4-chlorobenzene is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards:
 - Harmful if swallowed.[\[1\]](#)
 - Causes skin irritation and serious eye damage.[\[1\]](#)
 - Classified as a flammable liquid and vapor.[\[12\]](#)[\[13\]](#)
- Handling:
 - Handle in a well-ventilated area or a fume hood.[\[12\]](#)
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[\[14\]](#)
 - Keep away from heat, sparks, open flames, and other sources of ignition.[\[12\]](#)[\[13\]](#)
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[12\]](#)

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

1-tert-Butyl-4-chlorobenzene is a compound with well-defined chemical properties that make it a useful intermediate in synthetic chemistry. Its synthesis achieved through Friedel-Crafts alkylation, a reaction whose outcome is predictably controlled by steric and electronic factors. While relatively inert to substitution at the chlorine position, its aromatic ring can undergo further electrophilic substitution. A thorough understanding of its spectroscopic and chromatographic behavior is essential for its proper identification and quality control in research and development settings.

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- To cite this document: BenchChem. [1-tert-Butyl-4-chlorobenzene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583815#1-tert-butyl-4-chlorobenzene-chemical-properties]

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